molecular formula C12H15FN2O2 B1343141 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid CAS No. 250683-76-2

3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid

Cat. No. B1343141
CAS RN: 250683-76-2
M. Wt: 238.26 g/mol
InChI Key: JYHQNVGKXHJWKL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid (3F4MPBA) is a synthetic compound used in various scientific research applications. It is an organic compound containing a piperazinyl group, an aromatic ring, and a fluorine atom. Due to its unique structure, 3F4MPBA has several advantages over other compounds when used in laboratory experiments. It is an important compound for various biochemical and physiological research applications, and its mechanism of action and effects have been studied extensively.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. For example, it has been used in the preparation of derivatives with potential antibacterial properties, such as marbofloxacin, a fluoroquinolone antibiotic. The structural modifications involving this compound aim to enhance the antibacterial spectrum and potency by affecting the molecular conformation and interactions with bacterial enzymes (Jin Shen et al., 2012). Additionally, it serves as a key precursor in the synthesis of imatinib, a targeted cancer therapy drug, highlighting its role in developing treatments for chronic myeloid leukemia (E. Koroleva et al., 2012).

Development of Novel Compounds

Research on this compound extends to the creation of new materials with unique properties. For instance, studies have explored its incorporation into polymers for positive and negative fluorescent imaging applications, demonstrating its versatility in material science and its potential for developing new imaging technologies (H. Tian et al., 2002). This illustrates the compound's utility beyond pharmaceuticals, finding applications in fields such as materials science and engineering.

Molecular Structure and Properties

The compound has also been the subject of studies focused on understanding its molecular structure and properties. Research involving X-ray crystallography and spectroscopy has provided insights into the conformational dynamics and electronic structure of molecules containing this functional group. For example, the study of marbofloxacin elucidates the molecule's conformation, highlighting the significance of such structural analyses in the design and development of new drugs with optimized pharmacological profiles (Jin Shen et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 3-(4-Methylpiperazin-1-yl)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Pharmacokinetics

The piperazine ring might enhance membrane permeability, while the carboxylic acid group could impact the compound’s solubility and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid. For instance, the compound’s ionization state and thus its reactivity could be affected by pH. Similarly, high temperatures might increase the compound’s rate of degradation .

properties

IUPAC Name

3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHQNVGKXHJWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593547
Record name 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

250683-76-2
Record name 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate (1.80 g, 7.13 mmol) in methanol (40 ml) was added 1 M sodium hydroxide (25 ml, 25.0 mmol). The solution was stirred at 50° C. for 3 h, at which point the mixture was concentrated. The residue was diluted with water (10 ml) and the pH adjusted to 6 with 1 N hydrochloric acid. The resultant precipitate was collected by filtration and dried in vacuo to afford (733 mg, 43%) of 3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid. 1H NMR (400 MHz, CD3OD): 7.73-7.68 (d, 1H), 7.62-7.57 (d, 1H), 7.03-6.97 (m, 1H), 3.26-3.20 (m, 4H), 2.83-2.76 (m, 4H), 2.47 (s, 3H). MS (EI) for C12H15FN2O2: 239 (MH+).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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